molecular formula C3H5BN2O2 B1148954 1H-imidazol-2-ylboronic acid CAS No. 1219080-61-1

1H-imidazol-2-ylboronic acid

Cat. No.: B1148954
CAS No.: 1219080-61-1
M. Wt: 111.895
InChI Key:
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Description

1H-imidazol-2-ylboronic acid is a boronic acid derivative with the molecular formula C3H5BN2O2. This compound is characterized by the presence of an imidazole ring attached to a boronic acid group. It is a versatile reagent widely used in organic synthesis, particularly in the preparation of pyrazolopyrimidine macrocyclic derivatives for treating or preventing TRK-mediated diseases .

Biochemical Analysis

Biochemical Properties

This interaction is often through the formation of cyclic boronate esters .

Cellular Effects

The specific cellular effects of 1H-imidazol-2-ylboronic acid are not well-documented. Boronic acids are known to influence cellular processes by interacting with biomolecules within the cell. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. Boronic acids are known to form reversible covalent complexes with biomolecules containing 1,2- or 1,3-diols, such as sugars and certain amino acids. This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable under physiological conditions, and their effects can be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models .

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can potentially interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Boronic acids can potentially be directed to specific compartments or organelles based on their interactions with other biomolecules .

Preparation Methods

1H-imidazol-2-ylboronic acid can be synthesized through various synthetic routes. One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1H-imidazol-2-ylboronic acid undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

1H-imidazol-2-ylboronic acid can be compared with other boronic acid derivatives and imidazole-containing compounds. Similar compounds include:

Properties

IUPAC Name

1H-imidazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2/c7-4(8)3-5-1-2-6-3/h1-2,7-8H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCHHDHEHOKKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CN1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662804
Record name 1H-Imidazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219080-61-1
Record name 1H-Imidazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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